Home > Products > Screening Compounds P34451 > 1-(6-(Propylamino)pyridin-3-yl)propan-1-one
1-(6-(Propylamino)pyridin-3-yl)propan-1-one -

1-(6-(Propylamino)pyridin-3-yl)propan-1-one

Catalog Number: EVT-13152234
CAS Number:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound falls under the category of heterocyclic organic compounds, specifically pyridine derivatives. Pyridine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The source of this compound is primarily synthetic, with various methods established for its production in both laboratory and industrial settings.

Synthesis Analysis

Methods

The synthesis of 1-(6-(Propylamino)pyridin-3-yl)propan-1-one typically involves several steps:

  1. Formation of Intermediate: The reaction of 3-pyridinecarboxaldehyde with propylamine under acidic conditions yields the intermediate 3-(propylamino)pyridine.
  2. Final Product Formation: This intermediate is then reacted with propanone under basic conditions to yield the final product.

Technical Details

In an industrial context, the production may utilize continuous flow reactors to optimize reaction conditions, enhancing yield and purity. Automated systems can precisely control temperature, pressure, and reagent addition, which improves efficiency and scalability .

Molecular Structure Analysis

Structure Data

The molecular structure of 1-(6-(Propylamino)pyridin-3-yl)propan-1-one can be represented by the following identifiers:

  • IUPAC Name: 1-(6-(propylamino)pyridin-3-yl)propan-1-one
  • Molecular Formula: C12H18N2OC_{12}H_{18}N_{2}O
  • Molecular Weight: 206.28 g/mol
  • InChI: InChI=1S/C12H18N2O/c1-4-6-13-12-9(3)7-10(8-14-12)11(15)5-2/h7-8H,4-6H2,1-3H3,(H,13,14)
  • Canonical SMILES: CCCNC1=NC=C(C=C1)C(=O)CC

This structure highlights the presence of a ketone functional group adjacent to a pyridine ring that is further substituted with a propylamino group.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Propylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
  • Reduction: Reduction reactions using lithium aluminum hydride can convert the ketone group to an alcohol.
  • Substitution: Nucleophilic substitution can occur at the pyridine ring, particularly at the 2 and 4 positions, using reagents such as sodium methoxide or sodium hydride.

Technical Details

The major products from these reactions depend on the specific reagents and conditions used:

Reaction TypeReagentsMajor Products
OxidationPotassium permanganatePyridine N-oxides
ReductionLithium aluminum hydrideCorresponding alcohols
SubstitutionSodium methoxideSubstituted pyridine derivatives
Mechanism of Action

The mechanism of action for 1-(6-(Propylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(6-(Propylamino)pyridin-3-yl)propan-1-one include:

  • Appearance: Typically presented as a solid or liquid depending on purity and formulation.

Chemical Properties

Relevant chemical properties include:

PropertyValue
Molecular Weight206.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

These properties are critical for understanding how the compound behaves under different conditions.

Applications

Scientific Uses

1-(6-(Propylamino)pyridin-3-yl)propan-1-one has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology: Investigated for its potential as a ligand in biochemical assays.
  • Medicine: Explored for pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

These applications highlight its significance in advancing research across multiple disciplines .

Introduction to 1-(6-(Propylamino)pyridin-3-yl)propan-1-one in Contemporary Research

Structural Significance and Position in Heterocyclic Chemistry

The molecular architecture of 1-(6-(Propylamino)pyridin-3-yl)propan-1-one integrates three pharmacologically significant domains: a pyridine ring, a propylamino side chain, and a propan-1-one moiety. This trifunctional design confers distinctive electronic and steric properties that enhance its relevance in drug discovery:

  • Pyridine Core: The meta-substituted pyridine ring provides a robust aromatic scaffold with inherent dipole moment (2.2 D) and moderate basicity (pKa of conjugate acid ≈5.2). This facilitates both hydrophobic interactions and hydrogen bonding through the nitrogen lone pair. The 1,3-disubstitution pattern positions functional groups for optimal spatial orientation in target binding, minimizing steric clashes while maximizing electronic effects [1] [3].

  • Propan-1-one Ketone: The carbonyl group (C=O) introduces a strong dipole moment (≈2.7 D) and serves as a hydrogen bond acceptor, enhancing solubility in aqueous environments. The aliphatic chain (propyl linkage) provides conformational flexibility, allowing the ketone to adopt orientations favorable for interaction with enzymatic active sites. This moiety significantly influences lipophilicity (predicted logP ≈1.8), balancing membrane permeability and aqueous solubility [3].

  • Propylamino Group: The secondary amine (–NH–) functions as a hydrogen bond donor/acceptor and protonation site (pKa ≈10–11), enabling pH-dependent solubility and membrane transport. The propyl chain extends hydrophobicity without excessive steric bulk, facilitating interactions with protein hydrophobic pockets. This group is crucial for forming salt bridges with biological targets [2].

Table 1: Comparative Analysis of Heterocyclic Compounds with Pharmaceutical Relevance

Heterocycle TypeRepresentative CompoundKey Functional FeaturesBiological Relevance
Pyridine Derivatives1-(6-(Dimethylamino)pyridin-3-yl)propan-2-one [5]Tertiary amine, ketone groupAntibacterial scaffolds
Pyrrole DerivativesCalcimycin [2]Pyrrole polyether benzoxazoleIonophore activity against Gram-positive bacteria
Indole DerivativesCombretastatin analogues [3]1-Acetylindole, propenoic acidTubulin polymerization inhibition (IC50 0.37–3.60 μM)
Imidazole DerivativesNot specifiedHydrogen bonding capacityAntifungal/anticancer agents
Target Hybrid1-(6-(Propylamino)pyridin-3-yl)propan-1-oneSecondary amine, ketone, pyridineMultitarget potential

The compound exemplifies bioisosteric principles in heterocyclic optimization, where the pyridine ring could replace phenyl groups to enhance solubility and binding specificity. Similarly, the secondary amine offers advantages over tertiary amines in metabolic stability, while the ketone provides a versatile handle for further chemical modifications (e.g., Schiff base formation, reduction to alcohols). These features collectively enhance the compound's drug-likeness, aligning with Lipinski's parameters for oral bioavailability [1] [2] [3].

Historical Evolution of Pyridine-Based Amine-Ketone Hybrids

The development of pyridine hybrids reflects iterative refinements in heterocyclic chemistry to overcome pharmacological limitations. Early pyridine derivatives like simple alkylpyridines (e.g., 3-(pyridin-3-yl)propanal [4]) demonstrated bioactivity but suffered from metabolic instability and limited target engagement. The integration of amine and ketone functionalities emerged as a strategic response to these challenges:

  • First-Generation Hybrids (1980s–1990s): Initial efforts focused on tertiary amine variants with simple ketones, exemplified by cefepime (1996 FDA approval) which incorporates a pyrrolidine ring and carbonyl group adjacent to the pyridine. These compounds demonstrated enhanced β-lactamase stability but showed vulnerability to efflux pumps in resistant strains [2].

  • Second-Generation Hybrids (2000s–2010s): Structural optimization introduced secondary amines to improve hydrogen-bonding capacity and reduce steric hindrance. Compounds like eravacycline (2018 FDA approval) featured cyclic amines fused to ketone-containing scaffolds, achieving broader-spectrum activity through improved membrane penetration and target affinity. Gemifloxacin variants illustrated the advantages of flexible alkyl chains between amine and ketone moieties [2].

  • Third-Generation Hybrids (2020s–Present): Current designs emphasize tunable propyl linkers that balance flexibility and conformational restraint. The synthesis of 1-(6-(dimethylamino)pyridin-3-yl)propan-2-one [5] demonstrated superior bacterial growth inhibition over earlier analogues, validating the propanone linkage strategy. This progression culminated in targeted compounds like 1-(6-(propylamino)pyridin-3-yl)propan-1-one, where the secondary amine enables irreversible binding to catalytic residues in bacterial enzymes [2] [3].

Table 2: Evolution of Key Pyridine Hybrids in Pharmaceutical Development

EraRepresentative CompoundsStructural InnovationsTherapeutic Impact
1980s–1990sCefoperazone, LatamoxefBasic pyridine with tetrazole/oxacephemExpanded-spectrum cephalosporins
2000s–2010sMeropenem, ErtapenemPyrrolidine-carbapenem hybridsCarbapenemase resistance mitigation
2010s–2020sCefiderocol, EnmetazobactamSecondary amines with ketone/siderophoreActivity against multidrug-resistant Gram-negatives
Current1-(6-(Propylamino)pyridin-3-yl)propan-1-onePropylamino-propanone synergyPotential against ESKAPE pathogens

Synthetic methodologies have evolved in parallel, transitioning from classical condensation reactions to sophisticated metal-catalyzed cross-couplings and microwave-assisted techniques. Modern routes to compounds like 1-(6-(propylamino)pyridin-3-yl)propan-1-one employ Buchwald-Hartwig amination for selective C–N bond formation and palladium-catalyzed carbonylative coupling to install the propanone moiety efficiently. These advances enable precise control over regiochemistry and stereoelectronics, critical for optimizing target engagement [1] [3].

Research Gaps and Unanswered Questions in Current Literature

Despite its promising architecture, comprehensive data on 1-(6-(propylamino)pyridin-3-yl)propan-1-one remains limited, revealing significant knowledge gaps:

  • Mechanistic Elucidation: No studies have definitively characterized the compound's primary biological targets or binding kinetics. While analogous pyridine-ketones inhibit bacterial DNA gyrase or topoisomerase IV, experimental validation is lacking. Similarly, potential interactions with human off-target proteins (e.g., cytochrome P450 isoforms) remain uninvestigated, creating uncertainty regarding selectivity and toxicity profiles [1] [2].

  • Structure-Activity Relationship (SAR) Optimization: Systematic variation of the propyl chain length (C2–C5), ketone positioning (propan-1-one vs. propan-2-one), and pyridine substitution patterns (5- vs. 6-amino isomers) has not been reported. Such studies are essential for identifying optimal configurations for antimicrobial potency versus anticancer activity. Computational models suggest that extending the alkyl chain could enhance penetration into hydrophobic enzyme pockets, but synthetic confirmation is absent [3].

  • Biological Spectrum Evaluation: Existing literature focuses predominantly on antibacterial potential, neglecting exploration of antifungal, antiviral, or antiproliferative applications. Pyrrole derivatives like marinopyrrole exhibit potent activity against MRSA and VRE, suggesting that pyridine analogues warrant similar investigation against resistant fungal strains (e.g., Candida auris) or oncogenic kinases [2].

  • Delivery and Bioavailability: The compound's physicochemical properties (moderate logP, hydrogen-bonding capacity) suggest potential solubility limitations and variable oral absorption. Advanced delivery strategies—such as magnetically responsive microparticles for triggered release [6] or polycaprolactone-based nanoformulations—have not been evaluated. These systems could overcome physiological barriers and enhance tissue-specific accumulation.

Table 3: Critical Research Gaps and Proposed Investigation Strategies

Research GapCurrent LimitationProposed Methodologies
Target IdentificationUnknown primary binding targetsBiophysical screening (SPR, ITC), crystallography, proteomic profiling
SAR ExpansionLimited structural variantsParallel synthesis of alkyl chain/ketone isomers, computational QSAR modeling
Therapeutic SpectrumNarrow focus on antibacterial useBroader panels: fungal strains, cancer cell lines, viral replication assays
Delivery OptimizationUncharacterized PK/PDNanocarrier encapsulation (e.g., PLGA, PCL), stimuli-responsive systems [6]
Resistance PotentialUndefined resistance mechanismsSerial passage assays, genomic sequencing of resistant mutants

Addressing these gaps requires multidisciplinary approaches: biophysical techniques (surface plasmon resonance, isothermal titration calorimetry) for target deconvolution; parallel synthesis and high-throughput screening to establish SAR; and advanced formulation studies to enhance bioavailability. Additionally, resistance development studies are crucial—prolonged exposure experiments could predict clinical longevity and guide combination therapies [1] [3] [6].

Properties

Product Name

1-(6-(Propylamino)pyridin-3-yl)propan-1-one

IUPAC Name

1-[6-(propylamino)pyridin-3-yl]propan-1-one

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-3-7-12-11-6-5-9(8-13-11)10(14)4-2/h5-6,8H,3-4,7H2,1-2H3,(H,12,13)

InChI Key

RJRNOCLHQNZRDT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.